molecular formula C40H54N2S B15166232 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl- CAS No. 262607-30-7

9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-

Cat. No.: B15166232
CAS No.: 262607-30-7
M. Wt: 594.9 g/mol
InChI Key: JDGJZWYAZBMBQN-UHFFFAOYSA-N
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Description

9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl- is a complex organic compound that features a fluorenyl amine core substituted with a benzothiazolyl group and two decyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl- typically involves multi-step organic reactions. The starting material is often fluorene, which undergoes amination to introduce the amine group at the 2-position. Subsequent reactions involve the introduction of the benzothiazolyl group and the decyl chains. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield fluorenone derivatives, while reduction could produce fluorenyl alcohols.

Scientific Research Applications

9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-diethyl-
  • 7,7′,7′′-Nitrilotris[2-(2-benzothiazolyl)-9,9-diethyl-9H-fluorene]

Uniqueness

Compared to similar compounds, 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl- is unique due to its specific substitution pattern and the presence of decyl chains

Properties

IUPAC Name

7-(1,3-benzothiazol-2-yl)-9,9-didecylfluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54N2S/c1-3-5-7-9-11-13-15-19-27-40(28-20-16-14-12-10-8-6-4-2)35-29-31(39-42-37-21-17-18-22-38(37)43-39)23-25-33(35)34-26-24-32(41)30-36(34)40/h17-18,21-26,29-30H,3-16,19-20,27-28,41H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGJZWYAZBMBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1(C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C5=C1C=C(C=C5)N)CCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442950
Record name 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262607-30-7
Record name 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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